3-Methoxy-3-(trifluoromethyl)pyrrolidine hydrochloride
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Overview
Description
3-Methoxy-3-(trifluoromethyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C6H11ClF3NO and a molecular weight of 205.61 g/mol . This compound is characterized by the presence of a pyrrolidine ring substituted with a methoxy group and a trifluoromethyl group, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
The synthesis of 3-Methoxy-3-(trifluoromethyl)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with methoxy and trifluoromethyl substituents under specific conditions. One common method involves the use of trifluoromethylation reagents and methoxylation agents in the presence of a suitable catalyst . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
3-Methoxy-3-(trifluoromethyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Methoxy-3-(trifluoromethyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It serves as a precursor for the development of drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methoxy-3-(trifluoromethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in enzymes or receptors. The methoxy group can participate in hydrogen bonding, further stabilizing its binding to the target . These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
3-Methoxy-3-(trifluoromethyl)pyrrolidine hydrochloride can be compared with other pyrrolidine derivatives such as:
3-Methoxy-3-(trifluoromethyl)pyrrolidine: Lacks the hydrochloride salt form, which may affect its solubility and reactivity.
3-Methoxy-3-(chloromethyl)pyrrolidine: Substitutes a chlorine atom for the trifluoromethyl group, altering its chemical properties and biological activity.
3-Methoxy-3-(methyl)pyrrolidine: Lacks the trifluoromethyl group, resulting in different lipophilicity and reactivity.
The unique combination of the methoxy and trifluoromethyl groups in this compound imparts distinct chemical and biological properties, making it a valuable compound in various applications.
Properties
IUPAC Name |
3-methoxy-3-(trifluoromethyl)pyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO.ClH/c1-11-5(6(7,8)9)2-3-10-4-5;/h10H,2-4H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDAWVAMCGEYDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCNC1)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2089277-80-3 |
Source
|
Record name | 3-methoxy-3-(trifluoromethyl)pyrrolidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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